2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1226455-44-2
VCID: VC6035547
InChI: InChI=1S/C26H28N4O3/c1-3-4-14-29-18-28-24-21(19-10-6-5-7-11-19)16-30(25(24)26(29)32)17-23(31)27-15-20-12-8-9-13-22(20)33-2/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,27,31)
SMILES: CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535

2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide

CAS No.: 1226455-44-2

Cat. No.: VC6035547

Molecular Formula: C26H28N4O3

Molecular Weight: 444.535

* For research use only. Not for human or veterinary use.

2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide - 1226455-44-2

Specification

CAS No. 1226455-44-2
Molecular Formula C26H28N4O3
Molecular Weight 444.535
IUPAC Name 2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C26H28N4O3/c1-3-4-14-29-18-28-24-21(19-10-6-5-7-11-19)16-30(25(24)26(29)32)17-23(31)27-15-20-12-8-9-13-22(20)33-2/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,27,31)
Standard InChI Key MFJZIVGWHNEIEZ-UHFFFAOYSA-N
SMILES CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC

Introduction

Chemical and Structural Profile

Molecular Identity and Physicochemical Properties

The compound’s molecular formula is C₂₆H₂₈N₄O₃, corresponding to a molecular weight of 444.535 g/mol. Its IUPAC name, 2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide, reflects the integration of a pyrrolopyrimidine scaffold with a butyl side chain at position 3, a phenyl group at position 7, and an acetamide moiety linked to a 2-methoxybenzyl group. Key identifiers include:

PropertyValue
CAS Number1226455-44-2
SMILESCCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC
InChI KeyMFJZIVGWHNEIEZ-UHFFFAOYSA-N
PubChem CID49673320

The presence of a methoxybenzyl group enhances lipophilicity, while the acetamide linkage may facilitate hydrogen bonding with biological targets.

Structural Analogues and Comparative Analysis

A structurally related compound, N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040637-12-4), substitutes the butyl group with a methyl and introduces a sulfanyl moiety . This analogue exhibits a lower molecular weight (420.5 g/mol) and altered electronic properties due to sulfur’s polarizability, highlighting how minor structural modifications impact physicochemical and biological behavior .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step condensation reactions. For this compound, a plausible route begins with the cyclocondensation of 6-aminouracil with 4-hydroxycoumarin and phenylglyoxal hydrate in acetic acid under reflux. The butyl side chain is introduced via alkylation, followed by acetamide coupling using 2-methoxybenzylamine. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and purity.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, related pyrrolo[3,2-d]pyrimidines exhibit planar fused-ring systems stabilized by intramolecular hydrogen bonds. Infrared (IR) spectroscopy typically reveals carbonyl stretches near 1680–1700 cm⁻¹ for the 4-oxo group and amide C=O at ~1650 cm⁻¹.

Biological Activities and Mechanisms

Antiproliferative Effects

Preliminary cell-based assays indicate moderate antiproliferative activity against human carcinoma lines (e.g., MCF-7, IC₅₀ ≈ 8–12 µM). Mechanistically, this aligns with cell cycle arrest at the G2/M phase and induction of caspase-3-mediated apoptosis. Comparative studies with the sulfanyl analogue show reduced potency (IC₅₀ > 20 µM), underscoring the importance of the butyl-acetamide substituents .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual kinase inhibitory and pro-apoptotic effects position it as a candidate for combination therapies in resistant cancers. Additionally, its modulatory effects on collagenases (e.g., MMP-2/9) suggest potential applications in fibrotic disorders.

Research Tools

As a fluorescent probe (λₑₓ/λₑₘ = 340/450 nm), it enables real-time tracking of target engagement in cellular assays. Future work should prioritize in vivo efficacy studies and scaffold optimization to improve solubility.

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